Cas no 18215-94-6 (2-Morpholin-4-yl-pyrimidin-4-ylamine)

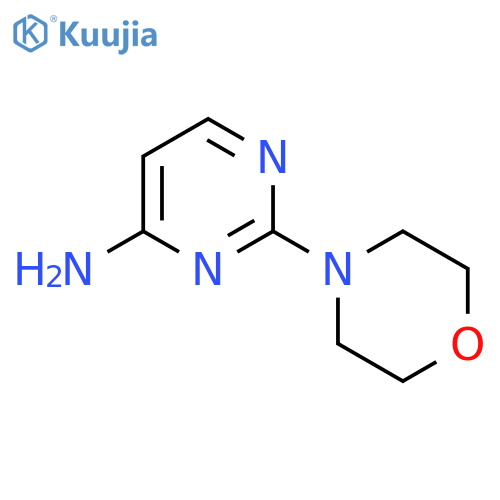

18215-94-6 structure

商品名:2-Morpholin-4-yl-pyrimidin-4-ylamine

CAS番号:18215-94-6

MF:C8H12N4O

メガワット:180.207080841064

MDL:MFCD16103677

CID:2182327

PubChem ID:20228619

2-Morpholin-4-yl-pyrimidin-4-ylamine 化学的及び物理的性質

名前と識別子

-

- 2-Morpholin-4-yl-pyrimidin-4-ylamine

- 2-morpholin-4-ylpyrimidin-4-amine

- SCHEMBL1600415

- G67560

- 18215-94-6

- 4-amino-2-morpholinopyrimidine

- 4-Pyrimidinamine, 2-(4-morpholinyl)-

- GDOXYFGOHDJZOD-UHFFFAOYSA-N

- 2-(4-Morpholinyl)-4-pyrimidinamine

- CS-0318394

- 2-Morpholinopyrimidin-4-amine

- GS-0485

- DTXSID90603862

- CCG-326861

- SB34495

- 2-(morpholin-4-yl)pyrimidin-4-amine

- MFCD16103677

- DB-261350

- AKOS011057314

- DTXCID00554619

-

- MDL: MFCD16103677

- インチ: InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)

- InChIKey: GDOXYFGOHDJZOD-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(NC1=N)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 180.10111102g/mol

- どういたいしつりょう: 180.10111102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 64.3Ų

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- じょうきあつ: No date available

2-Morpholin-4-yl-pyrimidin-4-ylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Morpholin-4-yl-pyrimidin-4-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM163016-1g |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 95% | 1g |

$393 | 2023-02-18 | |

| TRC | M733048-50mg |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 50mg |

$ 135.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0241-50mg |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 97% | 50mg |

¥1364.05 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0241-5g |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 97% | 5g |

¥34958.27 | 2025-01-20 | |

| eNovation Chemicals LLC | D971070-500mg |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 95% | 500mg |

$610 | 2024-07-28 | |

| Chemenu | CM163016-1g |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 95% | 1g |

$497 | 2021-08-05 | |

| eNovation Chemicals LLC | D971070-1g |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | D971070-100mg |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0241-1g |

2-Morpholin-4-yl-pyrimidin-4-ylamine |

18215-94-6 | 97% | 1g |

¥8726.45 | 2025-01-20 | |

| Ambeed | A500543-100mg |

2-Morpholinopyrimidin-4-amine |

18215-94-6 | 97% | 100mg |

$196.0 | 2025-03-04 |

2-Morpholin-4-yl-pyrimidin-4-ylamine 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

18215-94-6 (2-Morpholin-4-yl-pyrimidin-4-ylamine) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18215-94-6)2-Morpholin-4-yl-pyrimidin-4-ylamine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):176.0/299.0/806.0